![molecular formula C9H10N2S B188851 2-Amino-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carbonitrilo CAS No. 4651-91-6](/img/structure/B188851.png)

2-Amino-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carbonitrilo

Descripción general

Descripción

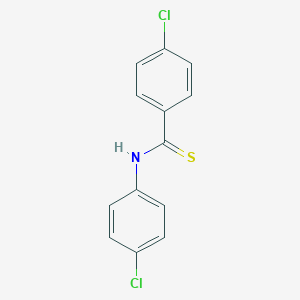

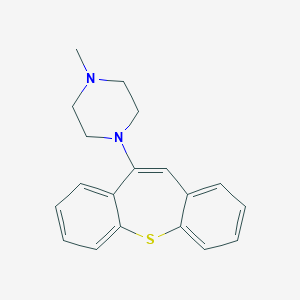

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a chemical compound with the linear formula C9H10N2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

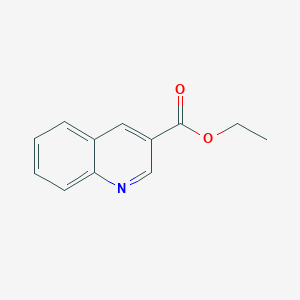

The synthesis of related compounds involves the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile .Molecular Structure Analysis

The molecular structure of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is characterized by a linear formula of C9H10N2S . The CAS Number is 4651-91-6 and the molecular weight is 178.257 .Aplicaciones Científicas De Investigación

Activación de NRF2 y Actividad Antiinflamatoria

Los compuestos de 2-Amino-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carbonitrilo han demostrado activar NRF2 a través de un mecanismo no electrofílico. Esta activación juega un papel crucial en la inhibición de la inflamación en los macrófagos estimulados por lipopolisacárido de E. coli (LPSEc). Además, estos compuestos exhiben estabilidad metabólica en los microsomas hepáticos de humanos, ratas y ratones, lo que indica un potencial para aplicaciones terapéuticas en tratamientos antiinflamatorios .

Intermediario Farmacéutico

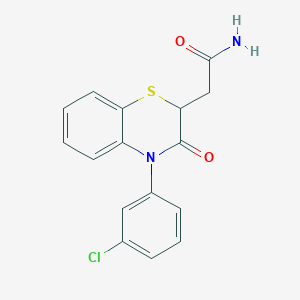

Este compuesto sirve como un intermediario farmacéutico activo. Se ha utilizado en la síntesis de bases de Schiff potencialmente tridentatas (HSAT) a través de la condensación con salicilaldehído. Estas bases de Schiff se han utilizado posteriormente para formar una serie de complejos de cobre (II), lo que indica su utilidad en química de coordinación y posibles aplicaciones farmacéuticas .

Síntesis de Derivados de Tienopirimidina

El etil 2-amino-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato, un derivado del compuesto en cuestión, se ha empleado en la preparación de derivados de tienopirimidina. Estos derivados son importantes debido a sus diversas actividades farmacológicas .

Formación de Colorantes Azo

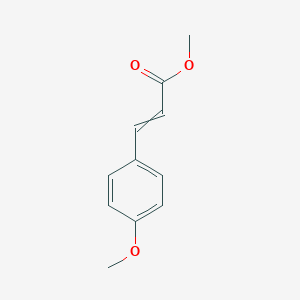

El mismo derivado de etilo mencionado anteriormente también se ha utilizado para sintetizar colorantes azo. Los colorantes azo son importantes debido a sus colores vivos y aplicaciones en el teñido de textiles y otros materiales .

Síntesis de Derivados de Hidrazono-3-oxobutanamida

Otra aplicación implica el uso del derivado de etilo para sintetizar derivados de N-(3-etoxicarbonil-4,5,6,7-tetrahidrobenzo[b]tien-2-il)-2-aril hidrazono-3-oxobutanamida. Estos compuestos tienen posibles aplicaciones en varios campos, incluida la química medicinal .

Catalizador en la Reacción de Gewald

El compuesto se ha utilizado como reactivo en la reacción de Gewald en condiciones sin disolvente para producir derivados de 2-aminotiofeno-3-carbonitrilo. Esto muestra su papel como un reactivo clave en las metodologías de síntesis orgánica .

Actividad Antimicrobiana

Una serie de derivados sintetizados a partir de este compuesto han mostrado actividad antimicrobiana. Esto indica su potencial como material de partida para el desarrollo de nuevos agentes antimicrobianos .

Cada aplicación demuestra la versatilidad e importancia del this compound en la investigación científica y el desarrollo farmacéutico.

X-Mol <a appearance="system-link" h="ID=SERP,5015.1" href="https://www.thermofisher.com/order/catalog/product/H34309.03" is="cib-link"

Safety and Hazards

Mecanismo De Acción

Target of Action

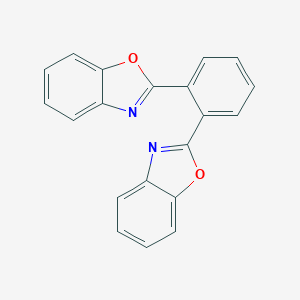

The primary target of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, interfering with the KEAP1’s Kelch domain .

Biochemical Pathways

Upon activation, NRF2 dissociates from KEAP1 and translocates into the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant genes . This leads to the production of antioxidant proteins that neutralize reactive oxygen species and reduce oxidative stress .

Result of Action

The activation of NRF2 by 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile leads to a decrease in inflammation. It inhibits inflammation stimulated by Escherichia coli Lipopolysaccharide (LPS Ec) in macrophages . The compound also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .

Propiedades

IUPAC Name |

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHVMGAFAKSNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196864 | |

| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-91-6 | |

| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4651-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)

![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)